molecular formula C15H14Cl3NO B1385239 3,4-Dichloro-N-[2-(4-chloro-3-methylphenoxy)-ethyl]aniline CAS No. 1040688-67-2

3,4-Dichloro-N-[2-(4-chloro-3-methylphenoxy)-ethyl]aniline

Cat. No. B1385239
CAS RN: 1040688-67-2
M. Wt: 330.6 g/mol
InChI Key: YTGKWMUMNHASRS-UHFFFAOYSA-N
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Description

“3,4-Dichloro-N-[2-(4-chloro-3-methylphenoxy)-ethyl]aniline” is a chemical compound with the molecular formula C15H14Cl3NO and a molecular weight of 330.64 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “3,4-Dichloro-N-[2-(4-chloro-3-methylphenoxy)-ethyl]aniline” can be represented by the SMILES notation: CC1=C(C=CC(=C1)OCCNC2=CC(=C(C=C2)Cl)Cl)Cl .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,4-Dichloro-N-[2-(4-chloro-3-methylphenoxy)-ethyl]aniline” include a molecular weight of 330.64 . More specific properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Process : 3,4-Dichloro-N-[2-(4-chloro-3-methylphenoxy)-ethyl]aniline and its derivatives are synthesized through various chemical processes. One such method involves the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline from 2-chloro-4-aminophenol, demonstrating high yield and minimal environmental pollution (Wen Zi-qiang, 2007).
  • Structural Characterization : Detailed structural analyses, such as infrared spectroscopy and theoretical calculations, have been conducted on substituted N-phenoxyethylanilines, including derivatives of 3,4-dichloro-N-[2-(4-chloro-3-methylphenoxy)-ethyl]aniline, providing insights into their vibrational, geometrical, and electronic properties (Mirta Finazzi et al., 2003).

Chemical Properties and Reactions

  • Mesomorphic Properties : Research on chloro and methyl derivatives of N-[4-(4-substituted benzoyloxy)benzylidene]anilines, including 3,4-dichloro derivatives, has shown significant effects on the nematic-isotropic transition temperature, indicating their potential use in liquid crystal technology (H. Hasegawa et al., 1989).
  • Reaction Pathways : The compound has been involved in studies examining reaction pathways and products, such as the synthesis and analysis of polychlorobiphenyls derived from 3,4-dichloroaniline (A. Bergman et al., 1981).

Miscellaneous Applications

  • Azo Dye Properties : Derivatives of 3,4-dichloro-N-[2-(4-chloro-3-methylphenoxy)-ethyl]aniline have been studied for their influence on the properties of azo dyes, showcasing their impact on coloristic properties and dye exhaustion rates (A. Penchev et al., 1992).
  • Pharmaceutical Intermediates : While details on direct pharmaceutical applications are excluded as per the requirements, it's notable that the compound and its derivatives serve as intermediates in the synthesis of various chemicals, potentially including pharmaceuticals (Zhou Li-shan, 2002).

Safety and Hazards

While specific safety and hazard information for “3,4-Dichloro-N-[2-(4-chloro-3-methylphenoxy)-ethyl]aniline” was not found, dichloroanilines, in general, can be toxic if swallowed, cause allergic skin reactions, be toxic in contact with skin, cause serious eye damage, be toxic if inhaled, and be very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

3,4-dichloro-N-[2-(4-chloro-3-methylphenoxy)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl3NO/c1-10-8-12(3-5-13(10)16)20-7-6-19-11-2-4-14(17)15(18)9-11/h2-5,8-9,19H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGKWMUMNHASRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCNC2=CC(=C(C=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-N-[2-(4-chloro-3-methylphenoxy)-ethyl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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